![molecular formula C23H22N6O4S B2631494 N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852049-07-1](/img/structure/B2631494.png)

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

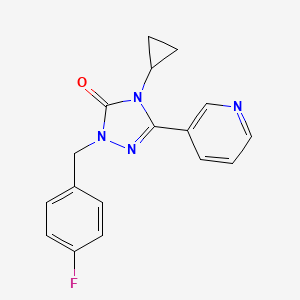

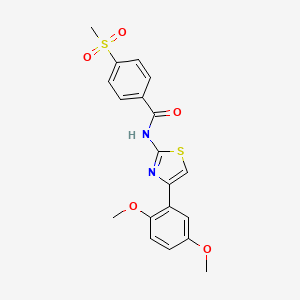

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Studies on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have revealed insights into their crystal structures. These compounds exhibit folded conformations about the methylene C atom of the thioacetamide bridge, displaying intramolecular hydrogen bonds that stabilize this conformation (Subasri et al., 2016). This structural information is crucial for understanding the compound's reactivity and potential binding mechanisms.

Synthesis of Iso-C-nucleoside Analogues

Research has been conducted on the synthesis of Iso-C-nucleoside analogues from related precursors, showcasing the chemical versatility of compounds with similar structural features. These studies involve reactions with various amines and acids to produce compounds with potential biological activity (Otero et al., 2005). The methodologies developed offer pathways to novel therapeutic agents.

Antitumor Activity

Compounds structurally related to the query have been synthesized and evaluated for antitumor activity. For example, new derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine showed potent anticancer activity against various human cancer cell lines, comparable to that of known anticancer drugs (Hafez & El-Gazzar, 2017). These findings indicate the potential of such compounds in cancer therapy.

Development of Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds inhibit cyclooxygenase enzymes and display promising profiles as therapeutic agents (Abu‐Hashem et al., 2020). The research highlights the therapeutic potential of structurally complex compounds in treating inflammation and pain.

Molecular Docking and Drug Design

Advanced computational studies, including molecular docking and drug design, focus on optimizing the biological activity and selectivity of compounds with similar structures. These in silico approaches help predict drug-likeness and guide the synthesis of compounds with enhanced therapeutic profiles (Pandya et al., 2019).

Wirkmechanismus

Target of Action

The primary target of N-benzyl-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide , also known as F0648-0407 , is the salt-inducible kinase (SIK) family . This family of kinases plays a crucial role in cancer biology .

Mode of Action

F0648-0407 inhibits several members of the SIK family, thereby preventing the tumor-promoting function of the SIK-family . It enhances caspase-mediated apoptosis upon death-receptor signaling . In addition, F0648-0407 inhibits individual key members of the tyrosine and tyrosine-like kinase family that are involved in cancer cell proliferation and cell cycle regulation .

Biochemical Pathways

F0648-0407 affects key cellular processes such as cell motility, proliferation, and cell cycle regulation . It is associated with the arrest of G1/S transition and corresponding downregulation of cell cycle associated proteins PAK1/2 and ARHGAP35 .

Pharmacokinetics

F0648-0407 demonstrates dose-dependent accumulation in tumor and peripheral tissues upon oral application . .

Result of Action

The profound impact of F0648-0407 on fundamental regulatory mechanisms of cell division and cancer cell apoptosis translates into dose-dependent single-agent, anti-tumor efficacy in various pre-clinical tumor models of selected indications .

Action Environment

The action, efficacy, and stability of F0648-0407 can be influenced by environmental factors.

Eigenschaften

IUPAC Name |

N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O4S/c1-33-18-9-5-8-17(12-18)29-19(10-16-11-20(30)26-22(32)25-16)27-28-23(29)34-14-21(31)24-13-15-6-3-2-4-7-15/h2-9,11-12H,10,13-14H2,1H3,(H,24,31)(H2,25,26,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAOWCLWRZMKFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Dimethylamino)ethylamino]-2-(methylamino)propanoic acid;trihydrochloride](/img/structure/B2631416.png)

![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)

![N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2631419.png)

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2631431.png)

![1-Pyrrolidineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2631434.png)